2-(メチルアミノ)イソインドリン-1,3-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

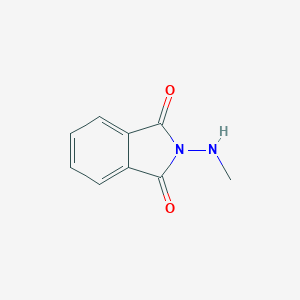

2-(Methylamino)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

科学的研究の応用

Pharmaceutical Development

Drug Scaffold for Neurodegenerative Disorders

2-(Methylamino)isoindoline-1,3-dione serves as a promising scaffold for the development of new drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural features allow for modifications that enhance biological activity, making it a valuable candidate for further research in neuropharmacology.

Anticholinesterase Activity

Research has demonstrated that derivatives of isoindoline-1,3-dione exhibit potent inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds synthesized from this scaffold have shown IC50 values ranging from 2.1 to 7.4 μM, indicating their potential as effective AChE inhibitors . The ability of these compounds to interact with both catalytic and peripheral active sites of AChE suggests their utility in designing new treatments for cognitive disorders.

Anticancer Research

Antitumor Activity

2-(Methylamino)isoindoline-1,3-dione has been evaluated for its antitumor properties. Studies conducted by the National Cancer Institute (NCI) reported significant antimitotic activity against various human tumor cell lines, with mean growth inhibition (GI) values indicating promising efficacy . The compound's structural characteristics contribute to its ability to inhibit cancer cell proliferation effectively.

Mechanisms of Action

The anticancer effects are attributed to several mechanisms, including the modulation of pro-inflammatory factors and the induction of apoptosis in cancer cells. Isoindoline derivatives have been shown to influence pathways involving cyclooxygenase-2 (COX-2), nitric oxide synthase (iNOS), and various interleukins, which are critical in cancer progression and inflammation .

Synthesis and Structural Modifications

Synthetic Versatility

The synthesis of 2-(Methylamino)isoindoline-1,3-dione involves several steps that allow for the introduction of various substituents to enhance its biological activity. For instance, modifications can be made to the methylamino group or the isoindoline core to optimize pharmacological properties .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-(Methylamino)isoindoline-1,3-dione | Methylamino group at position 2 | Anticancer, AChE inhibition |

| Isoindole-1,3-dione | Lacks methylamino group | Limited biological activity |

| Phthalimide | Contains two carbonyl groups | Anti-inflammatory properties |

This table illustrates how structural modifications can lead to variations in biological activity among related compounds.

Case Studies

Case Study: Anticancer Efficacy

In a recent study published in MDPI, a series of isoindoline derivatives were synthesized and tested for their anticancer properties. The results indicated that certain derivatives exhibited significant growth inhibition rates against multiple cancer cell lines, highlighting their potential as new therapeutic agents .

Case Study: Neuroprotective Effects

Another study explored the neuroprotective effects of isoindoline derivatives against oxidative stress-induced cell death in neuronal cell lines. The findings suggested that these compounds could mitigate cellular damage caused by reactive oxygen species, offering a pathway for developing neuroprotective drugs .

作用機序

Target of Action

2-(Methylamino)isoindoline-1,3-dione is a derivative of isoindoline-1,3-dione, a class of compounds that have been found to interact with various targets. Isoindoline-1,3-dione derivatives have been shown to modulate the dopamine receptor D3 , suggesting a potential application as antipsychotic agents . They have also been found to inhibit β-amyloid protein aggregation , indicating a potential capacity in the treatment of Alzheimer’s disease .

Mode of Action

For example, isoindoline-1,3-dione derivatives have been shown to interact with the dopamine receptor D3 . This interaction could potentially lead to changes in neuronal signaling, which could have effects on behavior and cognition .

Biochemical Pathways

Given its potential interaction with the dopamine receptor d3 , it is likely that it affects dopaminergic signaling pathways. Dopaminergic signaling is involved in a wide range of physiological processes, including motor control, reward, and cognition .

Pharmacokinetics

Isoindoline-1,3-dione derivatives are generally neutral and hydrophobic , which suggests that they can pass through biological membranes in vivo . This property could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties, and thus their bioavailability .

Result of Action

One study found that a related compound, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, showed significant inhibitory effects on the viability of cancer cells . This compound was found to induce apoptosis and necrosis in Raji cells , suggesting that 2-(Methylamino)isoindoline-1,3-dione could potentially have similar effects.

Action Environment

The action of 2-(Methylamino)isoindoline-1,3-dione could potentially be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s ionization state, which could in turn influence its ability to cross biological membranes and interact with its targets . Additionally, the presence of other compounds could potentially affect the compound’s metabolism and excretion, thereby influencing its bioavailability .

生化学分析

Biochemical Properties

Isoindoline derivatives have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters .

Cellular Effects

Some isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of cancer cells .

Molecular Mechanism

Some isoindoline derivatives have been found to interact with important amino acid residues at the allosteric binding site of the human dopamine receptor D2 .

Dosage Effects in Animal Models

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of o-phthalic acids or anhydrides with amines in isopropanol (IPA) and water as solvents at reflux conditions, using silica-supported catalysts to achieve moderate to excellent yields .

Industrial Production Methods: Industrial production methods for 2-(Methylamino)isoindoline-1,3-dione often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2-(Methylamino)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of 2-(Methylamino)isoindoline-1,3-dione.

Reduction: Hydroxyl derivatives.

Substitution: Various N-substituted isoindoline-1,3-dione derivatives.

類似化合物との比較

Phthalimide: Shares a similar isoindoline-1,3-dione structure but lacks the methylamino group.

N-Substituted Isoindoline-1,3-diones: These compounds have various substituents at the nitrogen atom, affecting their reactivity and applications.

Uniqueness: 2-(Methylamino)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate dopamine receptors sets it apart from other similar compounds .

生物活性

2-(Methylamino)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

2-(Methylamino)isoindoline-1,3-dione belongs to the isoindoline-1,3-dione family, characterized by a bicyclic structure featuring a dione functional group. The synthesis typically involves the condensation of an aromatic primary amine with maleic anhydride derivatives under reflux conditions in solvents like isopropanol and water, often utilizing silica-supported catalysts for enhanced yields.

Target Interactions:

The compound primarily interacts with the dopamine receptor D3 , which plays a crucial role in various neurological processes. Isoindoline-1,3-dione derivatives have been shown to modulate dopamine signaling pathways, potentially influencing mood regulation and cognitive functions.

Biochemical Pathways:

Research indicates that 2-(Methylamino)isoindoline-1,3-dione can inhibit the viability of cancer cells through its interaction with critical biochemical pathways. For instance, related compounds have demonstrated significant inhibitory effects on cancer cell lines by targeting apoptotic pathways .

Anticancer Activity

Several studies have reported the anticancer properties of isoindoline derivatives. For example, one study found that related compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties, particularly in the context of Alzheimer’s disease. Isoindoline-1,3-dione derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, with some compounds demonstrating IC50 values as low as 2.1 μM against AChE. This inhibition is crucial for increasing acetylcholine levels in the brain, which is often depleted in Alzheimer’s patients .

Analgesic Activity

A specific derivative of isoindoline-1,3-dione showed analgesic activity exceeding that of standard pain relievers like metamizole sodium in animal models. The analgesic effect was assessed through a decrease in pain responses in treated groups compared to controls .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity against various Gram-positive and Gram-negative bacteria. Its effectiveness as an antimicrobial agent is attributed to its structural characteristics that facilitate interactions with microbial targets.

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Significant cytotoxicity against cancer cells | In vitro assays on various cancer cell lines |

| Study 2 | High AChE inhibitory activity (IC50 = 2.1 μM) | Enzyme inhibition assays |

| Study 3 | Analgesic activity higher than metamizole sodium | Animal model pain response evaluation |

| Study 4 | Antimicrobial efficacy against multiple bacterial strains | Disc diffusion method |

Pharmacokinetics

Isoindoline-1,3-dione derivatives are generally characterized as neutral and hydrophobic, which may influence their absorption and distribution within biological systems. The pharmacokinetic profile suggests that environmental factors such as pH can affect the compound's ionization state and bioavailability.

特性

IUPAC Name |

2-(methylamino)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-11-8(12)6-4-2-3-5-7(6)9(11)13/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYQDPFPFVEFSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。